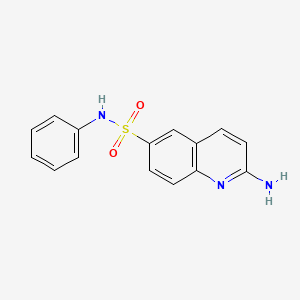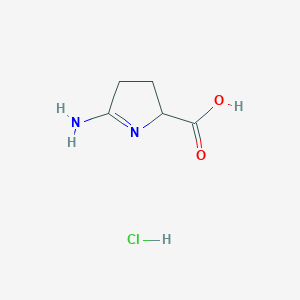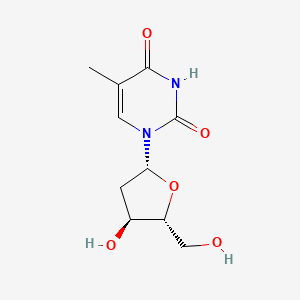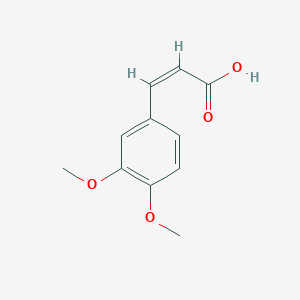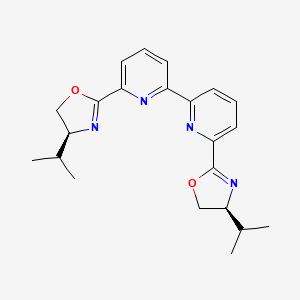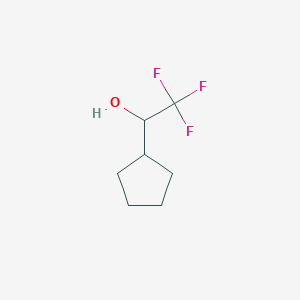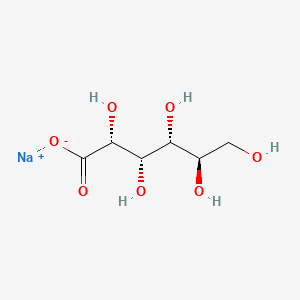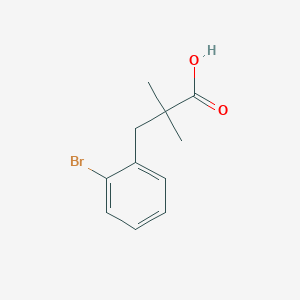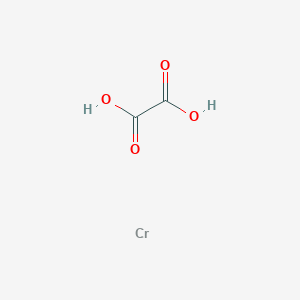
Chromoxalate
Übersicht
Beschreibung
Chromoxalate, also known as Chromium (II) oxalate, is an inorganic compound with the chemical formula CrC2O4 . It is a coordination compound formed by the combination of Chromium (II) and oxalate.
Synthesis Analysis
Chromium (II) oxalate can be prepared from chromium (II) sulfate pentahydrate by reaction with a mixture of sodium oxalate and oxalic acid in degassed aqueous solution .Molecular Structure Analysis
The molecular structure of Chromium (II) oxalate suggests that the chromium ion does not form a Cr-Cr bond and has a high-spin octahedral coordination geometry . This is consistent with the structure of other linear polymeric metal (II) oxalates of general formula MC2O4·2H2O (M = Mg, Fe, etc.) .Chemical Reactions Analysis
The reduction of Chromium (VI) to Chromium (III) has been studied extensively. Oxalic acid has been used as a reducing agent in these reactions . The reduced product, Chromium (III), can form stable complex compounds with oxalate .Physical and Chemical Properties Analysis
Chromium (II) oxalate appears as light green crystals . It has a molar mass of 140.02 g/mol and a density of 2.461 g/cm3 . It is soluble in water (126 g/100 mL at 0 °C) but has negligible solubility in alcohol .Wissenschaftliche Forschungsanwendungen
Chromium in Metabolism and Oxidative Stress
Chromium and Oxidative Stress : Chromium plays a significant role in carbohydrate, protein, and lipid metabolism. Its presence enhances glucose metabolism and reduces insulin resistance due to increased insulin sensitivity. Studies have shown that chromium compounds can influence oxidative stress levels, particularly in diabetic conditions (Sushko, Iskra, & Ponkalo, 2019).
Chromium in Brain Tissue : Research investigating chromium exposure during the gestation period indicates its impact on brain tissue, particularly in altering the antioxidant status. This has implications for understanding the effects of chromium on neurological development (Halder, Kar, Chakraborty, & Banerjee, 2020).
Environmental Impacts and Remediation
Chromium as an Environmental Contaminant : Hexavalent chromium, a form of chromium, is recognized for its toxicity, posing significant environmental and health risks. Studies have explored its effects on inducing oxidative stress and DNA damage, providing insights into its environmental and biological impacts (Patlolla, Barnes, Yedjou, Velma, & Tchounwou, 2009).
Chromate in Analytical Techniques : Chromate compounds, such as chromoxalate, are used in analytical techniques like chromatography for the measurement of antioxidant activity. This showcases its utility in scientific analysis and measurement methodologies (Arnao, 2000).
Biosorption and Biotransformation : Microorganisms play a crucial role in the biosorption and biotransformation of hexavalent chromium, making it a key area of research for environmental remediation and bioremediation strategies (Jobby, Jha, Yadav, & Desai, 2018).
Chromium in Health and Disease
Chromium-Induced Health Effects : Studies on chromium (VI) have shown its potential in inducing oxidative stress, cellular damage, and modulation of tumor suppressor genes, highlighting its significance in medical research and public health (Bagchi, Bagchi, & Stohs, 2001).
Chromium in Plant Growth and Stress Response : Research focusing on the impact of chromium on plant growth and stress responses provides insights into its effects on agriculture and plant biology. These studies have implications for understanding chromium uptake and detoxification mechanisms in plants (Sinha, Pakshirajan, & Chaturvedi, 2018).
Wirkmechanismus
Target of Action
Chromium oxalate, also known as Chromoxalate, primarily targets oxalate in various biochemical reactions . Oxalate is a key component in many biological and environmental processes, including the regulation of nutrient availability, weathering of minerals, and precipitation of metal oxalates .
Mode of Action
Chromium oxalate interacts with its targets through redox reactions . Specifically, chromium(II) in chromium oxalate can reduce oxalate to glycolate within a few minutes in acidic aqueous solutions . This reduction process is facilitated by high reaction temperatures and acidic conditions, which can destabilize the complex compound structure and release oxalate .
Biochemical Pathways
The reduction of oxalate by chromium(II) is part of the glycolate pathway and the serine pathway . These pathways are involved in the assimilation of oxalate as a carbon source in bacterial metabolism. The reduction of oxalate to glycolate also plays a role in the detoxification of heavy metals, including chromium .
Pharmacokinetics
The pharmacokinetics of chromium compounds, such as chromium-enriched yeast (CrY), have been studied in rats . After oral administration of CrY, plasma chromium concentration reached its maximum within 0.25 hours and gradually decreased over 24 hours . This suggests that chromium compounds are rapidly absorbed into the blood and slowly eliminated, which could lead to the accumulation of chromium in vivo .
Result of Action
The reduction of oxalate by chromium(II) results in the formation of glycolate . This process can have various molecular and cellular effects, depending on the specific context. For example, in the context of chromium-induced phytotoxicity, the reduction of chromium(VI) to chromium(III) can lead to oxidative stress due to the generation of free oxygen radicals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chromium oxalate. For instance, the reduction process is facilitated by high reaction temperatures and acidic conditions . Moreover, the presence of other ions, such as sulphate or iron ions, can affect the soil-plant transfer of chromium . Therefore, the action of chromium oxalate is highly dependent on the specific environmental conditions.
Biochemische Analyse
Molecular Mechanism
It is known that chromium can undergo oxidation-reduction reactions, and these reactions may play a role in its interactions with biomolecules
Temporal Effects in Laboratory Settings
It is known that the dihydrate form of Chromium Oxalate loses water to form anhydrous Chromium Oxalate when heated above 140 °C in an inert atmosphere
Metabolic Pathways
It is known that chromium can interact with enzymes or cofactors in metabolic pathways
Transport and Distribution
It is known that chromium can be transported and distributed in the environment
Subcellular Localization
It is known that chromium can be localized within certain subcellular compartments in plants
Eigenschaften
IUPAC Name |
chromium;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Cr/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQYBOIDDNFHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.[Cr] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2CrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14676-93-8 | |
| Record name | Ethanedioic acid, chromium salt (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14676-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




